1-(2-Bromoethoxy)-3-ethoxybenzene
Description
1-(2-Bromoethoxy)-3-ethoxybenzene is a brominated aromatic ether characterized by a benzene ring substituted with two ethoxy groups, one of which includes a bromine atom at the β-position of the ethoxy chain. These compounds are typically synthesized via nucleophilic substitution or alkylation reactions and serve as intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-(2-bromoethoxy)-3-ethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVSZMSXJXUCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-3-ethoxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction. For instance, the synthesis can be achieved by reacting 3-ethoxyphenol with 2-bromoethanol in the presence of a strong base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-3-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethers, amines, or thioethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of cyclohexane derivatives or partially hydrogenated aromatic compounds.
Scientific Research Applications
1-(2-Bromoethoxy)-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-3-ethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation reactions, the ethoxy group is oxidized by the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
- Electron-Withdrawing Groups (e.g., -CF3): Increase electrophilicity of the benzene ring, favoring reactions such as nucleophilic aromatic substitution . Halogen Variations: The bromine atom in the ethoxy chain (-OCH2CH2Br) acts as a superior leaving group compared to chlorine (-OCH2CH2Cl), facilitating nucleophilic substitutions in synthetic pathways .
Synthetic Methods :
Biological Activity
1-(2-Bromoethoxy)-3-ethoxybenzene is an aromatic ether that has garnered interest for its potential biological activities. This compound is characterized by a benzene ring with both a bromoethoxy and an ethoxy substituent, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound (CAS No. 26690-39-1) can be synthesized through the Williamson ether synthesis method, involving the reaction of 3-ethoxyphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The compound's structure allows for various chemical reactions, including nucleophilic substitution and oxidation reactions, which may play a role in its biological activity.
The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions, where the bromo group acts as a leaving group. This reactivity allows the compound to interact with various nucleophiles, which may include biomolecules such as proteins and nucleic acids. The specific mechanisms through which this compound exerts its biological effects are still under investigation.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have reported that related compounds display significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Neuroprotective Effects
Research into related compounds has demonstrated neuroprotective effects against oxidative stress-induced damage in neuronal cell cultures. These studies highlight the potential for developing new therapeutic agents for conditions like Alzheimer's disease . The exact role of this compound in these pathways remains to be elucidated.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Bromoethoxy)-2-ethoxybenzene | Bromo group at ortho position | Moderate antimicrobial |
| 1-(2-Bromoethoxy)-4-ethoxybenzene | Bromo group at para position | Anticancer activity |
| 1-(2-Bromoethoxy)-3-methoxybenzene | Methoxy instead of ethoxy | Neuroprotective effects |
This comparison illustrates how variations in substituents can significantly influence biological activity, emphasizing the need for further research into this compound specifically.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
